molecular formula C11H10Cl2N2O2 B8040864 3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one

3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B8040864
M. Wt: 273.11 g/mol
InChI Key: FSILCQJVHXUOME-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2/c1-11(2)9(14)15(10(16)17-11)6-3-4-7(12)8(13)5-6/h3-5,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSILCQJVHXUOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=N)N(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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